

Elucidating the Structure of t-Boc-N-amido-PEG15-Br: A Technical Guide

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Compound of Interest		
Compound Name:	t-Boc-N-amido-PEG15-Br	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure, synthesis, and characterization of **t-Boc-N-amido-PEG15-Br**, a heterobifunctional linker critical in the fields of bioconjugation and drug development. This molecule's unique architecture, featuring a tert-butyloxycarbonyl (t-Boc) protected amine, a 15-unit polyethylene glycol (PEG) spacer, and a terminal bromide, offers a versatile platform for the construction of complex therapeutic entities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Physicochemical Properties

t-Boc-N-amido-PEG15-Br is characterized by its linear structure, with distinct functional ends separated by a hydrophilic PEG chain. The t-Boc group provides a stable protecting group for the terminal amine, which can be selectively removed under acidic conditions. The terminal bromide serves as a reactive handle for nucleophilic substitution, allowing for covalent attachment to various substrates. The PEG15 spacer enhances aqueous solubility, improves pharmacokinetic profiles of conjugated molecules, and provides a flexible linkage.

A summary of the key physicochemical properties of **t-Boc-N-amido-PEG15-Br** is presented in the table below.



Property	Value
Molecular Formula	C37H74BrNO17
Molecular Weight	884.89 g/mol
PEG Chain Length	15 ethylene glycol units
Terminal Groups	t-Boc-protected amine, Bromo
Purity	Typically >95%
Solubility	Soluble in DMSO, DMF, DCM

Synthesis and Purification

The synthesis of **t-Boc-N-amido-PEG15-Br** typically starts from a commercially available t-Boc-N-amido-PEG15-OH precursor. The terminal hydroxyl group is then converted to a bromide, often through a mesylation step followed by nucleophilic substitution with a bromide salt.

Experimental Protocol: Synthesis of t-Boc-N-amido-PEG15-Br

Materials:

- t-Boc-N-amido-PEG15-OH
- Methanesulfonyl chloride (MsCl)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Lithium bromide (LiBr)
- Anhydrous Dichloromethane (DCM)
- Acetone
- Ethyl acetate (EtOAc)

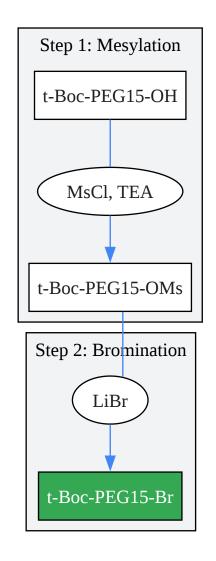


- Brine
- Anhydrous sodium sulfate (Na2SO4)
- Silica gel for column chromatography

Procedure:

- Dissolve t-Boc-N-amido-PEG15-OH (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Add triethylamine (2.2 equivalents) to the stirred solution.
- Slowly add methanesulfonyl chloride (1.7 equivalents) dropwise.
- Allow the reaction to stir at room temperature for 3 hours.
- Dilute the reaction mixture with acetone and add lithium bromide (17 equivalents).
- Stir the mixture overnight at room temperature.
- Evaporate the solvents under reduced pressure.
- Redissolve the residue in ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by silica gel column chromatography to yield the final product.





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Synthetic workflow for t-Boc-N-amido-PEG15-Br.

Structural Elucidation: Spectroscopic Data

The structure of **t-Boc-N-amido-PEG15-Br** is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the different protons in the molecule. The following table summarizes the expected chemical shifts for **t-Boc-N-amido-PEG15-Br** in CDCl₃.



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
1.44	S	9H	t-Boc (-(CH ₃) ₃)
3.25	q	2H	-CH ₂ -NH-Boc
3.45	t	2H	-CH ₂ -Br
3.55 - 3.75	m	~58H	PEG backbone (-O- CH ₂ -CH ₂ -O-)
5.0 (broad)	S	1H	-NH-Boc

¹³C NMR Spectroscopy

The ¹³C NMR spectrum further confirms the carbon skeleton of the molecule.

Chemical Shift (ppm)	Assignment
28.4	t-Boc (-C(CH ₃) ₃)
40.3	-CH ₂ -NH-Boc
70.0 - 71.0	PEG backbone (-O-CH ₂ -CH ₂ -O-)
79.1	t-Boc (-C(CH ₃) ₃)
156.1	t-Boc (-C=O)

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound, confirming its elemental composition. The expected mass-to-charge ratio ([M+Na]+) would be approximately 907.88 m/z.

Applications in Drug Development

t-Boc-N-amido-PEG15-Br is a key building block in the development of targeted therapeutics. Its heterobifunctional nature allows for a sequential conjugation strategy, which is particularly useful in the synthesis of PROTACs and ADCs.



PROTAC Synthesis Workflow

In PROTAC synthesis, the linker connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein.

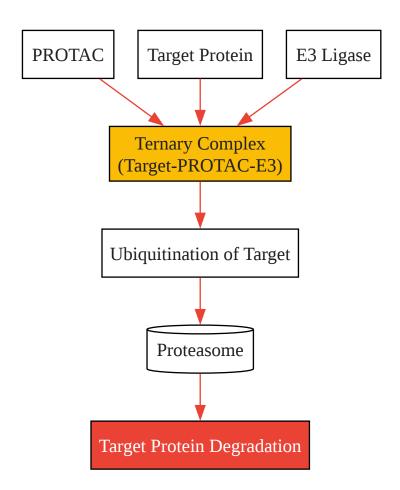


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General workflow for PROTAC synthesis.

Signaling Pathway in PROTAC Action

The resulting PROTAC molecule facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the target's degradation via the ubiquitin-proteasome system.





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Mechanism of PROTAC-mediated protein degradation.

Conclusion

t-Boc-N-amido-PEG15-Br is a well-defined, versatile heterobifunctional linker that plays a crucial role in modern drug development. Its defined length, hydrophilicity, and orthogonal reactive ends provide medicinal chemists with a powerful tool for the rational design of targeted therapies. The experimental protocols and characterization data presented in this guide offer a comprehensive resource for researchers working with this important molecule.

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